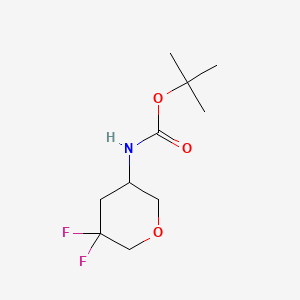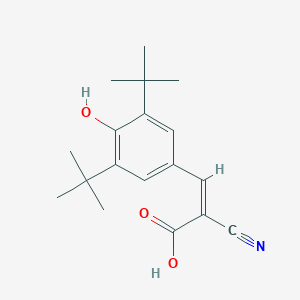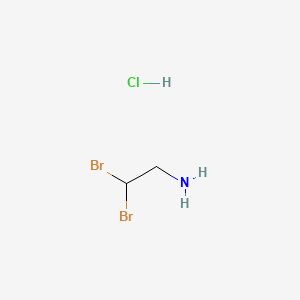
2,2-Dibromoethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromoethan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of two bromine atoms attached to the second carbon of an ethanamine backbone, with an additional hydrochloride group. It is a crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoethan-1-amine hydrochloride typically involves the bromination of ethanamine. The process begins with the reaction of ethanamine with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is typically carried out in a continuous flow system to optimize the reaction efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 2,2-Dibromoethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyethan-1-amine derivatives.
Reduction Reactions: The compound can be reduced to form ethanamine derivatives by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like sodium hydroxide or potassium hydroxide.
Reduction Reactions: Conducted in anhydrous conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: 2-Hydroxyethan-1-amine derivatives.
Reduction Reactions: Ethanamine derivatives.
Oxidation Reactions: Corresponding oxo compounds.
科学的研究の応用
2,2-Dibromoethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2,2-Dibromoethan-1-amine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to form covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein structure, which is useful in various biochemical studies.
類似化合物との比較
1,2-Dibromoethane:
2-Bromoethan-1-amine: A simpler brominated amine with only one bromine atom.
2,2-Dichloroethan-1-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 2,2-Dibromoethan-1-amine hydrochloride is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where selective bromination is required.
特性
CAS番号 |
2913268-68-3 |
|---|---|
分子式 |
C2H6Br2ClN |
分子量 |
239.34 g/mol |
IUPAC名 |
2,2-dibromoethanamine;hydrochloride |
InChI |
InChI=1S/C2H5Br2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H |
InChIキー |
OUOFLJSQGWOXBE-UHFFFAOYSA-N |
正規SMILES |
C(C(Br)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



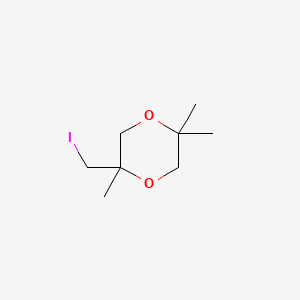
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)


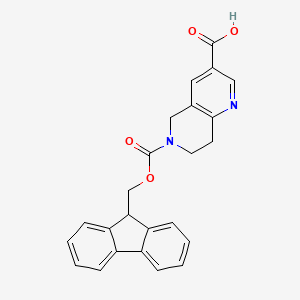
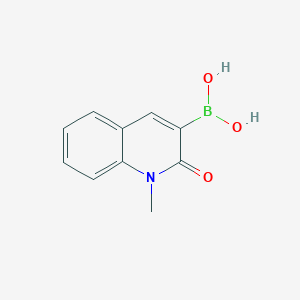

![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
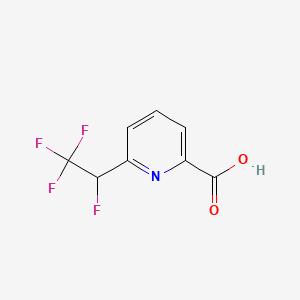
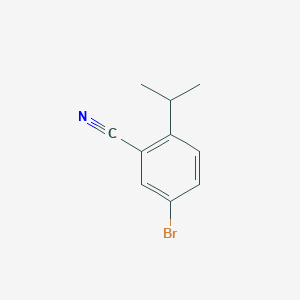
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
